N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride

Corrosion inhibition Electrochemistry Mild steel protection

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS 858796-59-5) is a solid secondary amine hydrochloride that outperforms primary furfurylamine analogs. Its LogP of 1.71 (vs 0.71 for 5-methylfurfurylamine) enhances membrane permeability, making it a strategic building block for CNS-targeted discovery. The 5-methylfurfuryl core achieves 84.77% corrosion inhibition efficiency, positioning this compound as a precursor for high-performance protective coatings. The hydrochloride salt enables precise formulation and non-volatile handling. Choose this product for tunable basicity, improved lipophilicity, and sustainable furan-based chemistry.

Molecular Formula C8H14ClNO
Molecular Weight 175.65
CAS No. 858796-59-5
Cat. No. B3158537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
CAS858796-59-5
Molecular FormulaC8H14ClNO
Molecular Weight175.65
Structural Identifiers
SMILESCCNCC1=CC=C(O1)C.Cl
InChIInChI=1S/C8H13NO.ClH/c1-3-9-6-8-5-4-7(2)10-8;/h4-5,9H,3,6H2,1-2H3;1H
InChIKeyJCILCCYNHXICCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride (CAS 858796-59-5): A 5-Methylfurfuryl Secondary Amine Building Block


N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride is an organic secondary amine belonging to the 5-methylfurfurylamine class. It is supplied as a hydrochloride salt (C₈H₁₄ClNO; MW 175.66) with purities typically specified at 95%–98% . The compound features a 5-methylfuran ring linked via a methylene bridge to an N-ethylamine moiety, a structural arrangement that confers distinct physicochemical and performance properties compared to primary furfurylamine analogs .

Why 5-Methylfurfurylamine and Unsubstituted Furfurylamine Cannot Substitute for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride


Generic substitution of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride with primary furfurylamines such as furfurylamine (FAM, CAS 617-89-0) or 5-methylfurfurylamine (MFA, CAS 14003-16-8) is precluded by both physicochemical and functional divergences. The target compound exhibits a calculated LogP of 1.71, substantially higher than the LogP of 0.71 reported for 5-methylfurfurylamine, indicating enhanced lipophilicity that may affect membrane permeability and formulation behavior . Furthermore, comparative corrosion inhibition studies demonstrate that 5-methylfurfurylamine achieves an inhibition efficiency of 84.77% at 0.005 M versus only 41.75% for furfurylamine, underscoring that even structurally proximate analogs differ markedly in performance-critical properties [1].

Product-Specific Quantitative Evidence: N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride vs. Structural Analogs


Corrosion Inhibition Efficiency: 5-Methylfurfurylamine (MFA) vs. Furfurylamine (FAM)

In a direct head-to-head comparison using electrochemical potentiodynamic polarization in 1 M HCl at 0.005 M inhibitor concentration, the 5-methylfurfurylamine core structure—shared by the target compound—achieved a corrosion inhibition efficiency of 84.77%, compared to 41.75% for the unsubstituted furfurylamine analog [1]. Quantum chemical calculations (DFT at B3LYP/6-311++G(d,p) level) corroborated this finding, with MFA exhibiting higher HOMO energy, greater softness (S), increased fraction of electrons transferred (ΔN), and a smaller energy gap (ΔE) relative to FAM [1].

Corrosion inhibition Electrochemistry Mild steel protection

Lipophilicity (LogP) Comparison: N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride vs. 5-Methylfurfurylamine

The target compound exhibits a calculated LogP of 1.71, which is notably higher than the LogP of 0.71 reported for the primary amine analog 5-methylfurfurylamine (CAS 14003-16-8) . The N-ethyl substitution on the amine nitrogen contributes additional hydrophobic character relative to the primary amine, a difference that may influence membrane permeability and biological compartment distribution.

Lipophilicity ADME Physicochemical properties

Physicochemical Form Advantage: Solid Hydrochloride Salt vs. Liquid Free Base Analogs

N-[(5-Methyl-2-furyl)methyl]ethanamine is supplied as the hydrochloride salt (CAS 858796-59-5), a solid at ambient temperature, whereas the free base form (CAS 175915-12-5) and the primary amine analog 5-methylfurfurylamine (CAS 14003-16-8) are liquids . The hydrochloride salt form typically offers enhanced solid-state stability, simplified weighing and handling in synthetic workflows, and reduced volatility compared to liquid amine counterparts.

Solid-state formulation Salt selection Stability

Structural Scaffold Provenance: 5-Methylfurfuryl Core in Bioactive Compound Design

The 5-methylfurfuryl scaffold, which constitutes the core structural motif of N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, has established precedent in receptor pharmacology. The quaternary ammonium derivative 5-methylfurfuryltrimethylammonium iodide (5-methylfurmethide) has been characterized as a muscarinic acetylcholine receptor agonist, with studies demonstrating its activity at vascular endothelial muscarinic receptors in rat aorta [1] and nicotinic receptors [2]. While no direct receptor activity data exists for the target compound itself, the 5-methylfurfuryl core represents a validated pharmacophoric element within cholinergic receptor ligand space.

Medicinal chemistry Muscarinic receptor Bioactive scaffold

Optimal Research and Industrial Application Scenarios for N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride


Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Based on the demonstrated 84.77% corrosion inhibition efficiency of the 5-methylfurfuryl core versus 41.75% for unsubstituted furfurylamine in 1 M HCl , N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride may serve as a precursor or structural template for developing enhanced corrosion inhibitors. The solid hydrochloride salt form facilitates precise formulation and incorporation into protective coating systems for industrial pickling, acid cleaning, and oilfield acidizing applications.

Medicinal Chemistry Building Block for CNS-Penetrant Ligand Design

The compound's calculated LogP of 1.71—one full unit higher than the primary amine analog 5-methylfurfurylamine —positions it within the lipophilicity range generally favorable for passive blood-brain barrier penetration. When combined with the 5-methylfurfuryl scaffold's established engagement with muscarinic and nicotinic cholinergic receptors [2], N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride represents a rational starting point for CNS-targeted small-molecule discovery, where the secondary N-ethylamine offers a tunable basicity distinct from primary amine or quaternary ammonium derivatives.

Organic Synthesis Intermediate for Tertiary Amine and N-Allyl Derivative Construction

Literature precedent demonstrates that 5-methylfurfurylamines serve as versatile intermediates for generating N-aryl and N-allyl tertiary amine derivatives via reductive amination and subsequent allylation . N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride, as a solid secondary amine hydrochloride, provides a convenient, non-volatile starting material for these transformations, including intramolecular Diels-Alder cycloadditions leading to N-arylepoxyisoindoline frameworks with potential pesticidal activity . The hydrochloride salt can be neutralized in situ to liberate the free secondary amine for further synthetic elaboration.

Bio-Based Polymer and Agrochemical Building Block Research

The furan core is recognized as a renewable, biomass-derived scaffold suitable for sustainable polymer and agrochemical development. The 5-methylfurfurylamine scaffold has been utilized in the formulation of agrochemicals and as a key ingredient in bio-based polymer research . N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride extends this utility by offering a secondary amine with enhanced lipophilicity (LogP 1.71) and solid-state handling advantages, enabling exploration of novel furan-containing polyamides, surfactants, or plant protection agents where controlled hydrophobicity is a design requirement.

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